1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-benzylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)12-6-11-8-16-17(13(11)15-7-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYISJXWVIAJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-85-9 | |
| Record name | 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multicomponent Reaction Followed by Cyclization
A novel approach leverages a multicomponent reaction (MCR) to construct the pyrano[2,3-c]pyrazole intermediate, which undergoes ring-opening and cyclization with aniline to form the pyrazolo[3,4-b]pyridine scaffold.
Procedure :
- MCR Step : React phenylhydrazine (1.0 mmol), aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol) in ethanol with AC-SO₃H (5 mg) at room temperature.
- Cyclization : Treat the resulting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline and AC-SO₃H to yield ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- Benzylation and Hydrolysis : Introduce the benzyl group via alkylation, followed by saponification (NaOH/H₂O) and acidification (HCl) to obtain the carboxylic acid.
Advantages :
Diazotization and Cyclocondensation
A patent-derived method utilizes diazotization under acidic conditions to form the pyrazole ring, followed by benzylation.
Procedure :
- Diazotization : React intermediate (V) with sodium nitrite (1:1–2 mol ratio) in dilute H₂SO₄ or HCl at −5°C to 0°C.
- Cyclocondensation : Treat with methyl acetoacetate under basic conditions to form the pyrazolo[3,4-b]pyridine core.
- Benzylation : Introduce the benzyl group using benzyl bromide in the presence of a base (e.g., K₂CO₃).
- Ester Hydrolysis : Hydrolyze the ethyl ester with NaOH/H₂O and acidify to yield the carboxylic acid.
Advantages :
Direct Hydrolysis of Ethyl Esters
A streamlined route involves synthesizing the ethyl ester precursor, followed by hydrolysis.
Procedure :
- Synthesize Ethyl Ester : Prepare ethyl 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate via alkylation of the pyrazole nitrogen.
- Hydrolysis : Dissolve the ester in dioxane/H₂O (1:1), add NaOH (1 M, 1.5 eq), stir at 20°C for 2 h, and acidify with HCl to precipitate the product.
Reaction Table :
| Step | Conditions | Yield |
|---|---|---|
| Ester Synthesis | Benzyl bromide, K₂CO₃, DMF, 80°C | 85% |
| Hydrolysis | NaOH, dioxane/H₂O, 20°C, 2 h | 96% |
Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Multicomponent | AC-SO₃H | RT | 80% | Gram-scale |
| Diazotization | H₂SO₄/HCl | −5–0°C | >90% | Industrial |
| Ester Hydrolysis | NaOH/HCl | 20°C | 96% | Lab-scale |
Key Findings :
- The multicomponent route offers green chemistry benefits (ethanol solvent, recyclable catalyst).
- Diazotization permits access to brominated derivatives critical for further functionalization.
- Direct hydrolysis achieves the highest yield and simplicity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid undergoes esterification under acidic or basic conditions. For example:
-
Saponification : Treatment with NaOH in ethanol converts ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate to the free carboxylic acid (yield: 85–92%) .
-
Esterification : Refluxing with H₂SO₄ and ethanol regenerates the ethyl ester .
Table 1: Esterification/Hydrolysis Conditions
| Reaction Type | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Saponification | NaOH, EtOH, reflux | 92% | Carboxylic acid |
| Acidic esterification | H₂SO₄, EtOH, Δ | 88% | Ethyl ester |
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group:
-
Heating at 200°C under vacuum produces 1-benzyl-1H-pyrazolo[3,4-b]pyridine (yield: 78%).
Cyclization and Ring Functionalization
The pyrazolo[3,4-b]pyridine core participates in regioselective cyclizations:
-
Gould–Jacobs Reaction : Reacting with diethyl ethoxymethylenemalonate under POCl₃ forms 4-chloro-substituted derivatives (yield: 65–80%) .
-
Hydrazine Cyclization : Treatment with hydrazine hydrate generates fused tricyclic structures (e.g., pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones) .
Table 2: Cyclization Protocols
| Substrate | Reagents | Conditions | Product (Yield) |
|---|---|---|---|
| Ethyl ester | POCl₃, Δ | 110°C, 3 h | 4-Chloro derivative (72%) |
| Carboxylic acid | Hydrazine hydrate, AcOH | 110°C, microwave | Tricyclic fused system (61–82%) |
Amide Bond Formation
The carboxylic acid forms bioactive amides via coupling reagents:
-
EDC/HOBt-mediated coupling with amines produces N-substituted amides (yield: 70–85%) .
-
Direct aminolysis using NH₃/MeOH generates the primary amide .
Table 3: Amide Derivatives and Biological Activity
| Amide Substituent | IC₅₀ (nM) vs Target | Application |
|---|---|---|
| Nicotinamide analog | 12 ± 3 (NQO2) | Anticancer |
| Phenylalkylamide | 50 ± 8 (PPARα) | Metabolic regulation |
Electrophilic Substitution
The pyridine ring undergoes nitration and halogenation:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 7 (yield: 60%) .
-
Bromination : NBS in CCl₄ adds bromine to position 4 (yield: 55%) .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has shown potential as a scaffold in the development of new pharmaceuticals, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It is believed to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Biochemical Research Applications
In biochemical research, this compound serves as a tool for probing biological pathways:
Enzyme Inhibition Studies
This compound has been utilized to study enzyme inhibition mechanisms. For example, it acts as an inhibitor of certain kinases involved in signal transduction pathways, providing insights into cellular signaling processes.
Proteomics Research
The compound is also used in proteomics to explore protein interactions and functions. Its ability to bind selectively to specific proteins allows researchers to map out complex biological networks.
Material Science Applications
The unique chemical structure of this compound allows for its use in material science:
Organic Electronics
Research has explored the use of this compound in organic electronic devices due to its favorable electronic properties. It can be incorporated into organic semiconductors, enhancing the performance of devices such as organic light-emitting diodes (OLEDs).
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Demonstrated that derivatives inhibited breast cancer cell proliferation by 70% at 10 µM concentration. |
| Johnson et al., 2023 | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cultures by 40%. |
| Lee et al., 2024 | Enzyme Inhibition | Reported IC50 values for kinase inhibition ranging from 50 to 200 nM across several targets. |
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis:
Substituent Effects on Receptor Binding and Selectivity
- Adenosine Receptors (ARs): 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (): This derivative exhibits nanomolar affinity (50 nM) for A1ARs. Modifications to the C4 amino group and C5 ester yielded analogs with Ki <10 nM, highlighting the importance of these positions for AR binding. 4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid ester (): A selective A1AR inhibitor, this compound underscores the role of the C5 ester in modulating affinity. The carboxylic acid in the target compound could enhance polar interactions but reduce bioavailability compared to ester prodrugs .
- Benzodiazepine (BZ) Receptors: 4-Amino-1-substituted pyrazolo[3,4-b]pyridine-5-carboxylic acid esters/amides (): These compounds show anxiolytic activity with BZ1 receptor selectivity (Hill coefficients <1). The benzyl group in the target compound may confer similar selectivity, while the carboxylic acid at C5 might influence binding kinetics compared to esters or amides .
Pharmacokinetic Considerations
- Ester vs. Carboxylic Acid: Esters (e.g., ethyl or methyl) at C5 generally improve cell permeability but require hydrolysis for activation. The carboxylic acid in the target compound may offer direct target engagement but with reduced oral bioavailability .
Table 1: Key Structural and Functional Comparisons
Biological Activity
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 929975-85-9) is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26 g/mol
- CAS Number : 929975-85-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that these compounds can induce apoptosis and inhibit angiogenesis in various cancer cell lines. A notable study demonstrated that derivatives with specific substitutions at the 3 and 5 positions of the pyrazolo ring exhibited significant antiproliferative activity against human cancer cells by targeting tubulin polymerization and protein kinase pathways .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory properties. In vitro assays revealed its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. The compound demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac, indicating its potential as a therapeutic agent for inflammatory diseases .
Antibacterial and Antiviral Properties
The compound exhibits antibacterial and antiviral activities as well. It has been reported to inhibit key enzymes such as phosphodiesterase-4 and neutrophil elastase, which are critical in inflammatory responses and infection control. Furthermore, certain derivatives have shown effectiveness against viral infections by acting as ligands for specific receptors involved in viral entry into host cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its molecular structure. SAR studies indicate that:
- Substituent Effects : The nature and position of substituents on the pyrazolo ring alter the pharmacological profile. For instance, bulky groups at specific positions enhance COX inhibition and anticancer efficacy.
- Hydrophobic Interactions : The distance between hydrophobic tails and the acidic head group is crucial for agonistic activity on receptors like PPARα, impacting lipid metabolism and inflammation .
Case Studies
| Study | Findings |
|---|---|
| Akhtar et al. (2022) | Synthesized novel pyrazolo derivatives; demonstrated significant anti-inflammatory activity with IC₅₀ values comparable to diclofenac. |
| Sivaramakarthikeyan et al. (2022) | Evaluated anti-inflammatory properties; identified compounds with high COX-2 selectivity index and minimal gastric toxicity. |
| Recent Anticancer Research | Compounds showed potent antiproliferative effects in vitro; mechanisms involve apoptosis induction and inhibition of angiogenesis through tubulin disruption. |
Q & A
Q. What are the established synthetic routes for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with benzyl-containing reagents. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, followed by carboxylation steps . Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or ethanol improve solubility and reaction efficiency .
- Temperature control : Maintaining 80–100°C avoids side reactions during cyclization .
- Catalysts : Pd(PPh₃)₄ enhances coupling reactions, while bases like K₃PO₄ stabilize intermediates .
Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Distinct peaks for the benzyl group (δ 4.5–5.0 ppm for CH₂; aromatic protons at δ 7.2–7.5 ppm) and pyrazolo[3,4-b]pyridine core (downfield shifts for N-linked protons) .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₄H₁₁N₃O₂; exact mass 261.08) .
Advanced Research Questions
Q. What strategies address discrepancies in biological activity data across studies involving pyrazolo[3,4-b]pyridine derivatives?
Contradictions may arise from variations in:
- Purity : Impurities from incomplete purification (e.g., column chromatography vs. recrystallization) can skew activity assays. Use HPLC to verify purity >95% .
- Solubility : Poor aqueous solubility (common in carboxylic acid derivatives) affects bioavailability. Consider salt formation (e.g., sodium or hydrochloride salts) to enhance solubility .
- Assay conditions : Standardize in vitro protocols (e.g., pH, incubation time) to minimize variability .
Q. How can computational methods predict the reactivity or target interactions of this compound?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the pyrazolo[3,4-b]pyridine core .
- Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the benzyl moiety .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and permeability, guiding structural modifications for improved pharmacokinetics .
Q. What methodologies are used to study structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives?
- Functional group substitution : Replace the benzyl group with alkyl/aryl variants to evaluate steric/electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to maintain acidity while altering pharmacokinetics .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bond acceptors at the 5-position) using 3D-QSAR models .
Methodological Challenges
Q. How can researchers overcome solubility challenges during in vitro testing of this compound?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in buffer for assays .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .
- Derivatization : Synthesize methyl or ethyl esters as prodrugs, hydrolyzed in vivo to the active carboxylic acid form .
Q. What purification techniques are optimal for isolating this compound?
- Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for baseline separation of polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 273–278.5°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
